molecular formula C13H19NO B6614301 [2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers CAS No. 1153438-62-0

[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers

Cat. No. B6614301
CAS RN: 1153438-62-0
M. Wt: 205.30 g/mol
InChI Key: HCOLBPYBRCPCQX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)cyclopentylmethanamine, also known as 2-BCPM, is a mixture of diastereomers. It is a chiral compound, meaning that it has two distinct forms that are mirror images of each other, and each form has different chemical and physical properties. 2-BCPM is used in a variety of scientific research applications, such as in organic synthesis, drug development, and medicinal chemistry.

Scientific Research Applications

[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers is used in a variety of scientific research applications. It is commonly used in organic synthesis as a chiral ligand for asymmetric catalysis. It is also used in drug development, as it can be used to synthesize chiral compounds that are used in drug design. In addition, it is used in medicinal chemistry, as it can be used to synthesize compounds with desired properties.

Mechanism of Action

[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers is a chiral compound, meaning that it has two distinct forms that are mirror images of each other. Each form has different chemical and physical properties, and these properties determine the mechanism of action of the compound. For example, one form may have a higher affinity for a particular receptor, while the other form may have a lower affinity. This can lead to different effects on the body depending on which form is present.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers depend on the form that is present in the body. For example, one form may have a higher affinity for a particular receptor, and this can lead to an increase in the activity of that receptor. This can result in changes in the levels of certain hormones or other molecules in the body, which can in turn lead to changes in the body’s physiology.

Advantages and Limitations for Lab Experiments

The use of [2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers in lab experiments has several advantages. It is relatively easy to synthesize, and it can be used to synthesize chiral compounds with desired properties. In addition, it is relatively inexpensive compared to other chiral compounds. However, there are some limitations to its use in lab experiments. For example, it is difficult to separate the two diastereomers, and it is difficult to determine the exact ratio of the two forms in a given sample.

Future Directions

There are several future directions for [2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers. One potential direction is to develop methods for separating the two diastereomers, as this would allow for more precise control over the ratio of the two forms in a given sample. Another potential direction is to develop methods for synthesizing the two diastereomers separately, as this would allow for more control over the properties of the compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of [2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers, as this could lead to new applications for the compound.

Synthesis Methods

[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers is synthesized by a process known as hydrogenation. This process involves the addition of hydrogen to a molecule in order to reduce a double bond. In the case of [2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers, the double bond is between the two cyclopentyl groups. The hydrogenation is catalyzed by a transition metal, such as palladium or platinum. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. After the reaction is complete, the mixture of diastereomers is obtained.

properties

IUPAC Name

(2-phenylmethoxycyclopentyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-9-12-7-4-8-13(12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOLBPYBRCPCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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